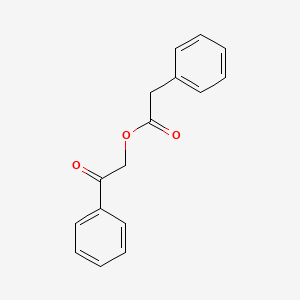

Phenacyl phenyl acetate

Description

Contextual Significance of the Phenacyl Acetate (B1210297) Scaffold in Organic Synthesis

The phenacyl group, a core component of phenacyl phenyl acetate, is a valuable entity in organic synthesis. α-Haloketones, such as phenacyl halides, are particularly noteworthy for their versatility. acs.org Their structure contains two electrophilic centers, the carbonyl carbon and the adjacent carbon bonded to the halogen, making them important precursors for synthesizing a wide range of heterocyclic compounds. acs.org Phenacyl bromide, a closely related compound, is a frequently used building block in the synthesis of various biologically significant heterocyclic molecules and other industrial scaffolds. acs.org

Phenacyl esters, the class of compounds to which this compound belongs, are recognized as useful photoremovable protecting groups for carboxylic acids. researchgate.net This property is significant in both organic synthesis and biochemistry, allowing for the controlled release of a carboxylic acid upon exposure to light. researchgate.net The photolysis of phenacyl esters can lead to the formation of the corresponding carboxylic acid in high yields. researchgate.net Furthermore, the phenacyl scaffold is a key component in various multicomponent reactions, which are efficient processes for building complex molecules. dntb.gov.ua For instance, N-phenacylpyridinium bromides can be used to generate imidazo[1,2-a]pyridines, a heterocyclic system found in many medicinal compounds. organic-chemistry.org The reactivity of the phenacyl moiety also allows for its use in substitution reactions, which can be catalyzed under mild conditions. mdpi.com

Historical Trajectories in the Chemical Investigation of this compound and Related Structures

The study of phenylacetate (B1230308), the other key component of this compound, has a history stretching back more than five decades. nih.gov Early research focused on understanding the metabolic pathways of phenylacetate in bacteria. nih.gov These investigations were crucial in elucidating how microorganisms break down aromatic compounds. nih.gov Key to this research was the use of isotopically labeled phenylacetate, which allowed scientists to trace its conversion to phenylacetyl-CoA and subsequent products. nih.gov

The photochemical reactions of phenyl esters, a class that includes this compound, have also been a subject of historical study. caltech.edu Early investigations into the photolysis of phenyl acetate in the vapor phase revealed the formation of phenol (B47542) and other rearranged products, which were explained through a mechanism involving phenoxy and acyl radicals. caltech.edu These foundational studies on the behavior of phenyl esters under irradiation provided insights into the photo-Fries rearrangement, suggesting it proceeds via the recombination of radical pairs. caltech.edu The synthesis of phenylacetate itself has been approached through various methods, including the hydrolysis of benzyl (B1604629) cyanide and the reaction of phenol with acetic anhydride (B1165640). prepchem.comwikipedia.org A patented method from 2010 describes a process using a pyridine (B92270) propyl sulfonic acid ionic liquid as a catalyst to prepare phenylacetate from phenol and acetic acid, highlighting ongoing efforts to refine synthetic routes. google.com

Current Research Landscape and Emerging Academic Interests in this compound Transformations

Contemporary research continues to explore the utility of the phenacyl scaffold in novel synthetic methodologies. A significant area of interest is its application in the synthesis of complex heterocyclic structures. acs.orgacs.org For example, derivatives of phenacyl bromide are used as precursors for creating thiazole-based compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs. acs.org The Hantzsch thiazole (B1198619) synthesis is a classic method that can utilize phenacyl bromide derivatives. acs.org

Another focus of current research is the use of phenacyl esters as photoremovable protecting groups. researchgate.net Recent work has aimed to optimize the conditions for the photolytic deprotection of these esters, for instance, by using two-phase solvent systems or aqueous media to improve reaction efficiency and product purity, thereby reducing the reliance on environmentally harmful organic solvents. researchgate.net

The unique reactivity of the phenacyl moiety is also being exploited in the development of new chemical transformations. For instance, 4-(Bromomethyl)phenylacetic acid phenacyl ester, a related structure, serves as a versatile intermediate in medicinal chemistry. chemimpex.com Its reactivity is enhanced by the bromomethyl group, making it a valuable building block for synthesizing complex molecules, including potential anti-inflammatory agents. chemimpex.com The ability to undergo various chemical transformations allows this and similar phenacyl derivatives to be functionalized further, opening avenues for designing novel therapeutic agents and advanced materials. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVGYHKICRFUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of Phenacyl Phenyl Acetate

Mechanistic Insights into Esterification and Related Formation Reactions

The synthesis of phenacyl phenyl acetate (B1210297) is fundamentally an esterification reaction. This process involves the formation of an ester from a carboxylic acid (phenylacetic acid) and an alcohol (phenacyl alcohol). The mechanism of this transformation can be influenced by the choice of reactants, catalysts, and reaction conditions, leading to various strategic approaches for its synthesis.

Classical condensation reactions represent the foundational methods for ester synthesis. The most prominent among these is the Fischer-Speier esterification, which involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For phenacyl phenyl acetate, this would involve reacting phenylacetic acid with phenacyl alcohol.

Another classical approach involves the use of a more reactive derivative of the carboxylic acid, such as an acyl halide or an anhydride (B1165640). For instance, phenylacetyl chloride can react with phenacyl alcohol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. Similarly, reacting phenylacetic anhydride with phenacyl alcohol would yield the desired ester and a molecule of phenylacetic acid. A variation of this is the Schotten-Baumann reaction, which typically uses an acyl halide in a two-phase system with an aqueous base. prepchem.com For example, a preparation of phenyl acetate involves dissolving phenol (B47542) in aqueous sodium hydroxide (B78521), followed by the addition of acetic anhydride. prepchem.com A similar principle could be applied to the synthesis of this compound.

These methods, while effective, often require stoichiometric amounts of reagents, can generate significant waste, and may involve harsh conditions.

To overcome the limitations of classical methods, significant research has focused on catalytic strategies that offer higher efficiency, selectivity, and more environmentally benign conditions. nih.govacs.org Catalysts for esterification can be broadly categorized as homogeneous or heterogeneous, each presenting distinct advantages and mechanistic pathways. urjc.es

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase. For the synthesis of this compound, this usually entails the use of strong Brønsted or Lewis acids. Common homogeneous catalysts for esterification include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid. urjc.esresearchgate.net These catalysts function by protonating the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of phenacyl alcohol. While effective, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and prevent catalyst recycling. urjc.es

Heterogeneous catalysis utilizes a catalyst that exists in a different phase from the reactants. These catalysts are typically solids, which allows for easy separation from the liquid reaction mixture through simple filtration, enhancing their reusability and making the process more sustainable. researchgate.net This approach is a cornerstone of green chemistry.

Catalytic Strategies in the Synthesis of this compound

Heterogeneous Catalysis in this compound Production

Metal-Exchanged Montmorillonite (B579905) Nanoclays in Esterification

Montmorillonite nanoclays, a type of smectite clay, have emerged as highly effective and environmentally friendly solid acid catalysts for organic reactions, including esterification. researchgate.netscite.ai Their catalytic activity stems from their layered structure, large surface area, and ion-exchange capacity, which allows for the replacement of native cations (like Na⁺) with more acidic metal cations (Mⁿ⁺), such as Al³⁺, Fe³⁺, Zn²⁺, and Cu²⁺. researchgate.netscite.ainih.gov These exchanged cations act as Lewis acid sites, facilitating the esterification process.

In a study directly analogous to the synthesis of this compound, the liquid phase esterification of phenylacetic acid with p-cresol (B1678582) was investigated using various metal-exchanged montmorillonite nanoclays. researchgate.netnih.gov The research demonstrated that Al³⁺-exchanged montmorillonite was the most active catalyst among the tested options. researchgate.netresearchgate.netscite.ainih.gov The efficiency of the reaction was optimized by varying parameters such as the molar ratio of reactants, reaction time, and catalyst amount. nih.gov The reusability of the Al³⁺-montmorillonite catalyst was also confirmed, maintaining its activity over several cycles. nih.gov

| Catalyst (Mⁿ⁺-Montmorillonite) | Yield of p-Cresyl Phenyl Acetate (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Al³⁺ | 77 | 6 | researchgate.net |

| Fe³⁺ | 65 | 6 | researchgate.net |

| Zn²⁺ | 58 | 6 | researchgate.net |

| Cu²⁺ | 52 | 6 | researchgate.net |

| Mn²⁺ | 45 | 6 | researchgate.net |

| H⁺ | 52 | 6 | researchgate.net |

| Na⁺ (Raw Clay) | Inactive | - | researchgate.net |

Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green" solvents due to their negligible vapor pressure, thermal stability, and tunable properties. rsc.org Beyond their role as solvents, they can also function as highly effective catalysts for a wide range of organic reactions, including esterification. rsc.orggoogle.com In some cases, ILs can act as a dual-function catalyst and solvent. bohrium.comrsc.org

Acidic ionic liquids, particularly those containing Brønsted or Lewis acidic moieties, are excellent catalysts for esterification. ugm.ac.id For example, imidazolium-based ionic liquids with basic anions have been shown to efficiently catalyze the esterification of fatty acids by aiding in the solubilization of polar substrates while the anion provides catalytic activity. bohrium.com Chitosan-supported ionic liquids have been developed as robust, eco-friendly, and reusable heterogeneous catalysts for ester synthesis under solvent-free conditions. rsc.org These systems demonstrate high catalytic activity and can be easily recovered and reused multiple times without significant loss of performance. rsc.org The use of phosphonium-based ILs has also been patented, highlighting their high catalytic activity, selectivity, and recyclability in ester synthesis. google.com

| Ionic Liquid System | Reactants | Key Features | Reference |

|---|---|---|---|

| Imidazolium-based ILs with basic anions | Sucrose and Fatty Acids | Dual-function catalyst and solvent; promotes solubilization. | bohrium.com |

| [NMP][CH₃SO₃] (Brønsted acidic IL) | Oleic Acid and Oleyl Alcohol | Optimized for wax ester synthesis; 86% yield under optimal conditions. | ugm.ac.id |

| Chitosan-supported IL (Chitosan-IL₆) | Carboxylic Acids and Alcohols | Heterogeneous system; solvent-free conditions; reusable for over 10 cycles. | rsc.org |

| Pyridine propyl sulfonic acid IL | Phenol and Acetic Acid | Used for phenylacetate (B1230308) synthesis; yield dependent on reaction time. | google.com |

| [Bu₃PR]⁺N(CF₃SO₂)₂⁻ | Carboxylic Acids and Alcohols | High catalytic activity and selectivity; high recyclability. | google.com |

Non-Conventional Activation Methods for this compound Synthesis

Traditional synthesis of esters often relies on prolonged heating, which can be energy-intensive and may lead to side reactions. Non-conventional activation methods provide alternative energy sources that can accelerate reaction rates, improve yields, and offer better control over reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including esterification. doaj.org This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating. doaj.org The synthesis of this compound can be envisioned through the esterification of phenacyl alcohol with phenylacetic acid or the reaction of a phenacyl halide with a salt of phenylacetic acid.

In a potential microwave-assisted synthesis of this compound, the reactants, along with a suitable catalyst, would be subjected to microwave irradiation. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating. This localized heating can overcome activation energy barriers more effectively than conventional methods, often resulting in higher yields and purities. For instance, microwave irradiation has been successfully employed in the synthesis of various esters, demonstrating significant rate enhancements and improved yields over traditional heating methods. doaj.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification (Hypothetical for this compound)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent | Minimized |

| Temperature Control | Less precise | Precise |

This table presents a hypothetical comparison based on general findings for microwave-assisted esterification reactions.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. lpp-group.com These extreme conditions can significantly enhance mass transfer and accelerate reaction rates.

For the synthesis of this compound, ultrasound irradiation could be particularly beneficial in heterogeneous reaction systems, such as the reaction between a solid salt of phenylacetic acid and a liquid phenacyl halide. The mechanical effects of cavitation can break down the solid particles, increasing the surface area available for reaction and promoting efficient mixing. Even in homogeneous esterification reactions, ultrasound can enhance the reaction rate. acs.org Studies on ultrasound-promoted synthesis of other esters have shown increased yields and shorter reaction times compared to silent (non-sonicated) conditions. mdpi.com

Table 2: Effect of Ultrasound on Esterification Yield (General Findings)

| Reaction | Condition | Yield (%) | Reference |

| Dihydroquinoline Synthesis | Silent | 80 | mdpi.com |

| Dihydroquinoline Synthesis | Ultrasound | 96 | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile | Silent | - | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile | Ultrasound | 83 | mdpi.com |

This table illustrates the general positive effect of ultrasound on the yield of various organic reactions, which can be extrapolated to the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adhering to these principles.

A major contributor to waste in chemical synthesis is the use of organic solvents. riken.jp Therefore, developing solvent-free or aqueous-phase synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces costs associated with solvent purchase and disposal, and can sometimes lead to different reactivity and selectivity. riken.jpmdpi.com For the synthesis of this compound, a solvent-free approach could involve the direct reaction of molten phenacyl alcohol with phenylacetic acid, possibly with a solid-supported catalyst. mdpi.com Mechanochemical methods, such as ball milling, are another promising solvent-free technique where mechanical energy is used to initiate the reaction between solid reactants. mdpi.com Research on solvent-free esterification has demonstrated high efficiency and ease of product isolation. mdpi.com

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While esterification is a reversible reaction where water is a byproduct, performing the synthesis in an aqueous medium is still possible, especially with the use of phase-transfer catalysts or micellar systems to bring the reactants together. researchgate.net For example, the synthesis of phenyl acetate has been achieved in an aqueous sodium hydroxide solution. rsc.org A similar approach could be adapted for this compound, particularly for the reaction of a phenacyl halide with a water-soluble salt of phenylacetic acid.

Atom Economy: This metric, developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A higher atom economy signifies a greener process with less waste generation. The ideal synthesis of this compound via direct esterification of phenacyl alcohol with phenylacetic acid would have a high atom economy, with water being the only byproduct.

Reaction: Phenacyl alcohol + Phenylacetic acid → this compound + Water

Atom Economy Calculation: (Molecular Weight of this compound) / (Sum of Molecular Weights of Phenacyl alcohol and Phenylacetic acid) x 100%

In contrast, methods involving leaving groups, such as the reaction of a phenacyl halide with a salt of phenylacetic acid, would have a lower atom economy due to the formation of a salt byproduct.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. rsc.org A lower E-factor indicates a more environmentally friendly process. The E-factor provides a more holistic view of the process's greenness by considering all waste streams, including solvent losses, catalyst residues, and byproducts. For the production of this compound, a solvent-free synthesis with a recyclable catalyst would result in a significantly lower E-factor compared to a traditional synthesis that uses stoichiometric reagents and requires extensive purification with organic solvents.

Table 3: Hypothetical Atom Economy and E-Factor for this compound Synthesis Routes

| Synthesis Route | Byproducts | Atom Economy | E-Factor (estimated) |

| Direct Esterification (Phenacyl alcohol + Phenylacetic acid) | Water | High | Low |

| Williamson Ether Synthesis-like (Phenacyl halide + Phenylacetate salt) | Salt (e.g., NaBr) | Lower | Higher |

This table provides a qualitative comparison of the green metrics for different potential synthesis routes.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.comrsc.org

The synthesis of this compound in a continuous flow system could involve pumping solutions of the reactants through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. riken.jp The small dimensions of microreactors allow for rapid heating and cooling, enabling better control over exothermic reactions and minimizing the formation of byproducts. mdpi.commdpi.com

Continuous flow processes are particularly well-suited for the industrial production of esters. They can operate for extended periods, leading to higher productivity compared to batch processes. Furthermore, the integration of in-line purification steps can lead to a streamlined and automated manufacturing process. Several studies have demonstrated the successful synthesis of various esters using continuous flow technology, highlighting the potential for high yields and short reaction times. lpp-group.com The application of flow chemistry to the synthesis of this compound would represent a significant advancement towards a more efficient, safe, and scalable production method.

Table 4: Advantages of Flow Chemistry for Ester Synthesis

| Feature | Benefit |

| Enhanced Heat Transfer | Better temperature control, improved safety for exothermic reactions. |

| Improved Mass Transfer | Increased reaction rates, higher yields. |

| Precise Control | Consistent product quality, easier optimization. |

| Scalability | Seamless transition from laboratory to production scale. |

| Automation | Reduced manual intervention, increased efficiency. |

Based on a comprehensive search of scientific literature, there is currently no available research detailing the synthesis of the specific chemical compound “this compound” using the advanced methodologies of microreactor technology or the optimization of its synthesis in flow systems.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections:

Optimization of Reaction Parameters in Flow Systems

While general information exists on the use of microreactors and flow chemistry for the synthesis of other related compounds, such as precursors like phenacyl bromide and phenyl acetate, no specific studies have been published on their application to the direct synthesis of this compound. The strict adherence to the specified compound and methodologies in the request precludes the use of these related but distinct examples.

Consequently, without primary or secondary research sources on this specific topic, an article that meets the required standards of being thorough, informative, and scientifically accurate cannot be produced.

Reactivity and Transformation Pathways of Phenacyl Phenyl Acetate

Nucleophilic and Electrophilic Reactivity Profiles of Phenacyl Phenyl Acetate (B1210297)

The electronic properties of phenacyl phenyl acetate, characterized by electrophilic carbonyl carbons and nucleophilic aromatic rings, dictate its reactivity towards a variety of reagents.

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. masterorganicchemistry.comlibretexts.org

A primary example of this reactivity is hydrolysis, particularly base-catalyzed saponification. When heated with a strong base, such as sodium hydroxide (B78521), the ester linkage is cleaved. stanford.eduresearchgate.net The hydroxide ion acts as the nucleophile, attacking the ester carbonyl carbon. The subsequent elimination of the phenoxide leaving group, followed by proton transfer, yields phenol (B47542) and acetate as the final products. researchgate.net This reaction is a standard method for cleaving phenyl esters. jetir.org The general mechanism for base-promoted nucleophilic acyl substitution proceeds through an addition-elimination pathway. libretexts.org

Interactive Table: Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Relative Reactivity | Leaving Group |

| Acid Chloride | R-CO-Cl | Very High | Cl⁻ |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | High | R'COO⁻ |

| Ester | R-CO-OR' | Medium | R'O⁻ |

| Amide | R-CO-NR'₂ | Low | NR'₂⁻ |

This table illustrates the relative reactivity of common carboxylic acid derivatives towards nucleophilic acyl substitution. Esters, such as this compound, hold a moderate position in this reactivity series. byjus.com

The methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups in this compound is known as an "active methylene" group. The protons on this carbon are significantly more acidic than typical alkane protons. This increased acidity is due to the electron-withdrawing inductive effects of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comyoutube.com

When treated with a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions. For instance, it can undergo SN2 reactions with alkyl halides in a process known as enolate alkylation, leading to the formation of α-substituted β-keto esters. libretexts.org These types of reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

This compound has two aromatic rings, each with different susceptibilities and selectivities towards electrophilic aromatic substitution (EAS). The directing effect of the existing substituents determines the position of incoming electrophiles. wikipedia.org

The Phenyl Ring of the Phenyl Acetate Moiety : This ring is attached to an acyloxy group (-O-C=O-R). The oxygen atom has lone pairs that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. However, the lone pairs also participate in resonance with the adjacent carbonyl group, which diminishes their ability to activate the aromatic ring. Consequently, the acyloxy group is considered a deactivating, ortho, para-directing substituent. chegg.com It is less reactive towards electrophilic substitution than phenol or anisole. chegg.comutexas.edu

The Phenyl Ring of the Phenacyl Moiety : This ring is bonded to a carbonyl group as part of a larger acyl structure (-C=O-CH₂-...). The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect removes electron density from the ring, particularly at the ortho and para positions, making the ring significantly less reactive towards electrophiles. organicchemistrytutor.com The deactivation is most pronounced at the ortho and para positions, meaning electrophilic attack, if it occurs, is directed to the meta position. libretexts.org

Interactive Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group on Benzene Ring | Type | Reactivity Effect | Directing Effect |

| -OH, -OR (Alkoxy) | Activating | Strongly Activating | Ortho, Para |

| -O-C(=O)R (Acyloxy) | Deactivating | Weakly Deactivating | Ortho, Para |

| -Alkyl | Activating | Weakly Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Weakly Deactivating | Ortho, Para |

| -C(=O)R (Acyl) | Deactivating | Moderately Deactivating | Meta |

| -NO₂ | Deactivating | Strongly Deactivating | Meta |

This table summarizes the influence of various substituents on the rate and regioselectivity of electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com

Radical and Photochemical Transformations of this compound

The phenacyl ester motif is well-known for its photochemical reactivity, which forms the basis of its use as a photoremovable protecting group.

Upon irradiation with UV light, phenacyl esters undergo characteristic cleavage reactions. These transformations are often initiated from an excited state and proceed through radical intermediates. nih.gov For phenacyl esters, a common pathway involves the homolytic cleavage of the ester bond between the carbonyl carbon and the oxygen atom.

In the presence of hydrogen donors, such as aliphatic alcohols, excited phenacyl esters can participate in a chain reaction process. nih.gov This process involves hydrogen transfer from ketyl radical intermediates, leading to the cleavage of the ester and the formation of the corresponding carboxylic acid and acetophenone. nih.gov The efficiency of these photoreduction reactions can be sensitive to the specific structure of the ester and the reaction conditions. nih.gov

A significant photochemical reaction for the phenyl acetate portion of the molecule is the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones upon exposure to UV light, typically without a catalyst. slideshare.net

The mechanism proceeds through the homolytic cleavage of the ester's C-O bond from a singlet excited state, generating a radical pair consisting of a phenoxy radical and an acyl radical within a "solvent cage". slideshare.netpsu.edu

There are several possible fates for this radical pair:

In-cage Recombination : The radicals can recombine within the solvent cage before they diffuse apart. Recombination of the acyl radical at the ortho or para positions of the phenoxy radical, followed by tautomerization, yields the corresponding o- and p-hydroxyacetophenones. slideshare.netpsu.edu

Decarbonylation : The acyl radical can lose carbon monoxide.

Cage Escape : The radicals can diffuse out of the solvent cage. The escaped phenoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form phenol, a common byproduct of the reaction. psu.edu

The relative yields of the rearrangement products (ortho and para isomers) and the phenol byproduct depend on factors such as the solvent, temperature, and the structure of the ester. wikipedia.orgslideshare.net Theoretical models suggest the reaction is controlled by the interplay of three electronic excited states: a ππ* state that absorbs the radiation, an nπ* state, and a dissociative πσ* state. barbatti.org

Interactive Table: Quantum Yields in Photochemical Rearrangement of Phenyl Acetate

| Product | Quantum Yield (in cyclohexane) |

| o-hydroxyacetophenone | 0.17 |

| p-hydroxyacetophenone | 0.15 |

| Phenol | 0.06 |

Data from a study on the photochemical rearrangement of phenyl acetate in cyclohexane, showing the efficiency of formation for the primary products. semanticscholar.org

Photolytic Pathways and Reaction Mechanisms of Phenacyl Esters

Photoinitiated Homolytic C-O Bond Scission in Phenacyl Esters

The phenacyl ester moiety is known to be photolabile, capable of undergoing homolytic cleavage of the carbon-oxygen (C–O) bond upon exposure to ultraviolet (UV) light. This photoinitiated scission is the primary step in reactions such as the photo-Fries rearrangement and other photodecarboxylation or photoreduction processes. The absorption of a photon excites the phenacyl ester to a singlet excited state, from which it can undergo efficient intersystem crossing to a triplet state.

The core event is the homolytic cleavage of the ester's C–O bond, which results in the formation of a radical pair confined within a solvent cage. researchgate.netbeilstein-journals.org For a generic phenacyl ester, this process yields a phenacyl radical and a carboxyl radical.

Mechanism of Photoinitiated Homolytic Cleavage:

Excitation: The molecule absorbs UV radiation, promoting an electron to an excited state (E*).

E + hν → E*

Homolytic Scission: The excited molecule undergoes cleavage of the C–O ester bond, forming a radical pair within the solvent cage.

E* → [R-C(=O)• + •O-R']_cage

Subsequent Reactions: The radical pair can then undergo several competing reaction pathways:

In-cage Recombination: The radicals can recombine to form rearrangement products (discussed in section 3.4). researchgate.net

Decarboxylation: The carboxyl radical can lose carbon dioxide to form a new carbon-centered radical.

Solvent Cage Escape: The radicals can diffuse out of the solvent cage and react with other molecules, such as abstracting a hydrogen atom from the solvent. beilstein-journals.org

A mechanism has also been proposed for the sensitized deprotection of phenacyl esters, which similarly results in C-O bond scission, leading to the formation of radical intermediates that ultimately release the parent carboxylic acid. acs.org

Radical Initiated Functionalizations

The radicals generated from the homolytic cleavage of phenacyl esters can initiate a variety of functionalization reactions. These processes leverage the high reactivity of the radical intermediates to form new carbon-carbon or carbon-heteroatom bonds.

One prominent example is the photoreduction of phenacyl esters in the presence of hydrogen-donating solvents, such as aliphatic alcohols. This transformation can proceed via a chain reaction mechanism. acs.org The process is initiated by the excited phenacyl ester abstracting a hydrogen atom from the alcohol, forming a ketyl radical. This radical can then participate in a series of steps that lead to the reduction of the ester and the formation of byproducts like acetophenone. The efficiency of this radical chain process is dependent on the stability of the intermediates and the reaction conditions. acs.org Basic additives have been shown to enhance the efficiency of this photoreduction. acs.org

Furthermore, radicals generated from phenacyl esters can participate in addition reactions. For instance, alkyl radicals derived from N-hydroxyphthalimide (NHPI) esters, which are analogous in reactivity, readily add to electron-deficient olefins in Giese-type additions. nih.gov It is plausible that radicals generated from phenacyl phenylacetate (B1230308) could undergo similar additions to activated alkenes, initiating a functionalization cascade.

The general steps for such radical-initiated functionalizations are:

Initiation: Generation of the initial radical via photolysis (as described in 3.2.1.2) or by using a radical initiator.

Propagation: The generated radical reacts with a substrate (e.g., an alkene or a C-H bond) to form a new radical intermediate, which then continues the chain.

Termination: The radical chain is terminated by the combination of two radical species. greyhoundchrom.com

Catalytic Conversions Involving this compound as Substrate

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for the functionalization of esters. Phenacyl phenylacetate, with its β-ketoester structure, is a suitable substrate for various transformations, particularly those catalyzed by palladium. Palladium-catalyzed reactions of β-keto esters often proceed through the formation of palladium enolates. nih.gov

For allylic β-keto esters, palladium(0) catalysts can facilitate an oxidative addition followed by decarboxylation to generate a π-allylpalladium enolate intermediate. This intermediate is a versatile species that can undergo several transformations: nih.gov

α-Allylation: Reductive elimination from the π-allylpalladium enolate yields an α-allylated ketone.

Aldol Condensation and Michael Addition: The palladium enolate can act as a nucleophile, reacting with aldehydes or α,β-unsaturated ketones. nih.gov

Hydrogenolysis: In the presence of a hydrogen source, the ester can be cleaved to yield the corresponding ketone.

While phenacyl phenylacetate is not an allylic ester, analogous palladium-catalyzed cross-coupling reactions of phenyl esters have been developed that proceed via C–O bond cleavage to form ketones and amides, suggesting that the ester linkage in phenacyl phenylacetate could be a target for similar transformations. nih.gov Nickelocene has also been used to catalyze the direct α-amidation of β-keto esters, a reaction that could be applied to phenacyl phenylacetate. nih.gov

| Catalyst System | Transformation | Product Type |

| Pd(0) / Ligand | Decarboxylative Allylation (of allylic β-keto esters) | α-Allyl Ketones |

| Pd(0) / Ligand | Aldol Condensation | β-Hydroxy Ketones |

| Pd(0) / Ligand | Michael Addition | γ-Diketones |

| Nickelocene | α-Amidation | α-Amido-β-keto esters |

Organocatalytic Applications

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of carbonyl compounds. The β-ketoester motif within phenacyl phenylacetate is an excellent substrate for a wide array of organocatalytic transformations. acs.org These reactions typically involve the activation of the substrate by the catalyst to facilitate a stereoselective reaction with an electrophile or nucleophile.

The active methylene group (the α-position) between the keto and ester functionalities is particularly reactive and can be engaged in various C-C and C-heteroatom bond-forming reactions.

Examples of Organocatalytic Transformations for β-Keto Esters:

Asymmetric α-Hydroxylation: Using cinchona alkaloid-derived catalysts and peroxides as oxidants, β-keto esters can be hydroxylated at the α-position with high yields and enantioselectivity. researchgate.net

Asymmetric Peroxidation: Cinchona-derived organocatalysts can mediate the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, providing access to chiral δ-peroxy-β-keto esters. nih.gov

Asymmetric Mannich Reactions: The γ-position of β-keto esters can be functionalized through organocatalytic Mannich reactions, yielding δ-amino β-ketoester derivatives with high enantioselectivity. This occurs through a dynamic kinetic process where bond formation at the α-position is reversible, allowing for selective reaction at the γ-position. acs.org

These methodologies allow for the construction of complex chiral molecules from simple precursors like phenacyl phenylacetate.

Biocatalytic Approaches to this compound Derivatization

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes, particularly hydrolases like lipases and esterases, are well-suited for the transformation of esters such as phenacyl phenylacetate. acsgcipr.org These enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit high chemo-, regio-, and enantioselectivity.

Potential Biocatalytic Applications:

Enantioselective Hydrolysis: A racemic mixture of a chiral phenacyl phenylacetate derivative could be resolved through enantioselective hydrolysis catalyzed by a lipase (B570770). This would yield an optically pure ester and the hydrolyzed alcohol of the opposite configuration. Lipases are widely used for the kinetic resolution of racemic alcohols and esters. nih.gov

Ester Synthesis (Esterification/Transesterification): Lipases can catalyze the synthesis of phenacyl phenylacetate from phenacyl alcohol and phenylacetic acid (or an activated ester thereof) in non-aqueous media. The synthesis of various flavor acetates, such as propyl-phenyl acetate, has been optimized using immobilized lipases like Candida antarctica lipase B (CAL-B). nih.govresearcher.liferesearchgate.net

Amide Formation: Lipases have also been shown to catalyze aminolysis reactions to form amide bonds under aqueous or biphasic conditions, suggesting a pathway to convert phenacyl phenylacetate into corresponding amides. mdpi.com

Glycosylation: Enzymes such as transglucosidases can be used to attach sugar moieties to phenolic compounds. nih.gov Derivatives of phenacyl phenylacetate containing a hydroxyl group on one of the phenyl rings could potentially be glycosylated using such biocatalysts to enhance their solubility or modify their biological properties.

| Enzyme Class | Transformation | Potential Product from Phenacyl Phenylacetate |

| Lipase / Esterase | Enantioselective Hydrolysis | Chiral Phenacyl Alcohol / Phenylacetic Acid |

| Lipase | Esterification | Phenacyl Phenylacetate |

| Lipase | Aminolysis | Phenylacetamide derivatives |

| Transglucosidase | Glycosylation (of hydroxylated derivative) | Glycosylated Phenacyl Phenylacetate |

Rearrangement Reactions of this compound and Its Derivatives

Rearrangement reactions provide a powerful method for reorganizing the carbon skeleton of a molecule to create new structural motifs. The most relevant rearrangements for esters are the Fries rearrangement and its photochemical variant, the photo-Fries rearrangement.

The classic Fries rearrangement is the transformation of an aryl ester into a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃). nih.govacs.org The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring. nih.gov It is important to note that phenacyl phenylacetate (2-oxo-2-phenylethyl 2-phenylacetate) is not an aryl ester, as the oxygen atom of the ester is connected to an aliphatic carbon (the methylene group), not directly to an aromatic ring. Therefore, phenacyl phenylacetate itself will not undergo a classic Fries rearrangement.

However, an isomeric derivative, phenyl phenacylacetate (phenyl 2-(2-oxo-2-phenylethyl)acetate), is an aryl ester and would be a suitable substrate for the Fries rearrangement. Under Lewis acid catalysis, it would yield a mixture of ortho- and para-hydroxyaryl ketones. The selectivity between the ortho and para products is influenced by reaction conditions such as temperature and solvent polarity; low temperatures and polar solvents favor the para product, while high temperatures and non-polar solvents favor the ortho product. acs.orgnih.gov

The photo-Fries rearrangement , in contrast, is a photochemical process that does not require a catalyst and proceeds through a radical mechanism. researchgate.netnih.gov This reaction is initiated by the homolytic cleavage of the ester C-O bond upon UV irradiation, as described in section 3.2.1.2. The resulting radical pair (a phenoxy radical and an acyl radical) is held temporarily in a solvent cage. researchgate.net Within this cage, the radicals can recombine, with the acyl radical attacking the ortho or para positions of the phenoxy radical's ring. Subsequent tautomerization leads to the formation of ortho- and para-hydroxyaryl ketones. researchgate.net Because this reaction is initiated by bond cleavage to form radicals, it is a more plausible pathway for the rearrangement of phenacyl esters compared to the ionic Fries rearrangement.

| Reaction | Substrate Requirement | Conditions | Mechanism | Products |

| Fries Rearrangement | Aryl Ester | Lewis Acid (e.g., AlCl₃), Heat | Ionic (Acylium Carbocation) | Ortho- and Para-Hydroxyaryl Ketones |

| Photo-Fries Rearrangement | Aryl Ester | UV Light | Radical | Ortho- and Para-Hydroxyaryl Ketones, Phenols |

Photo-Favorskii Rearrangement Analogues in Phenacyl Chemistry

The Photo-Favorskii rearrangement is a photochemical reaction that has been extensively studied, particularly for p-hydroxyphenacyl compounds. mdpi.comnih.gov This reaction serves as an efficient method for the release of substrates, making the p-hydroxyphenacyl group an effective photoremovable protecting group. mdpi.comnih.gov The rearrangement proceeds through a triplet biradical and a transient dione (B5365651) spiro intermediate. princeton.edu

For phenacyl esters lacking the hydroxyl group, like this compound, the classic Photo-Favorskii pathway is less common. Instead, photochemical excitation can lead to other transformations, such as a photo-Fries rearrangement. This reaction type also proceeds through a radical mechanism and can yield ortho and para substituted products, analogous to the thermal Fries rearrangement. wikipedia.org The photo-Fries rearrangement of phenyl esters can produce hydroxy ketones upon irradiation with UV light, typically without the need for a catalyst. researchgate.net

The mechanism of the photo-Fries rearrangement involves the homolytic cleavage of the ester bond to form a radical pair. This is followed by the migration of the acyl group to the ortho or para position of the phenyl ring. The efficiency and product distribution of the photo-Fries rearrangement can be influenced by factors such as the solvent and the presence of substituents on the aromatic rings.

While detailed quantitative data for the photo-rearrangement of this compound is not extensively available, studies on analogous systems provide insight into the expected products. For instance, the UV irradiation of a close analog, phenyl phenylacetate, has been shown to yield both ortho and para rearrangement products.

Table 1: Photochemical Rearrangement Products of Phenyl Phenylacetate

| Product Name | Position of Acyl Group |

| 2-Hydroxyphenyl Benzyl (B1604629) Ketone | Ortho |

| 4-Hydroxyphenyl Benzyl Ketone | Para |

This table is illustrative of the types of products expected from a photo-Fries rearrangement of a phenacyl ester analog.

Fries-Type Rearrangements of Phenacyl Esters

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction is a powerful tool for the synthesis of acylated phenols, which are important intermediates in the pharmaceutical and fine chemical industries. ajchem-a.comajchem-a.com

The reaction involves the migration of an acyl group from the phenolic ester to the aryl ring. byjus.com The Fries rearrangement is selective for the ortho and para positions, and the product distribution can be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.orgajchem-a.com Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. ajchem-a.com This selectivity is attributed to the principles of thermodynamic versus kinetic control, with the ortho product often being the more thermodynamically stable isomer due to chelation with the catalyst. wikipedia.org

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group, which polarizes the ester bond and facilitates the departure of the acyl group as a stable acylium ion. This electrophile then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation.

Research on the Fries rearrangement of phenyl phenylacetate, a close structural analog of this compound, has demonstrated the feasibility of this transformation. The reaction, catalyzed by aluminum chloride, yields a mixture of 2-hydroxyphenyl benzyl ketone (ortho-product) and 4-hydroxyphenyl benzyl ketone (para-product). The reaction conditions can be optimized to favor the formation of one isomer over the other.

Table 2: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Phenylacetate

| Catalyst | Solvent | Temperature | Major Product |

| AlCl₃ | Nitrobenzene | Low | 4-Hydroxyphenyl Benzyl Ketone (Para) |

| AlCl₃ | Nitrobenzene | High | 2-Hydroxyphenyl Benzyl Ketone (Ortho) |

| AlCl₃ | Carbon Disulfide | Room Temp | Mixture of Ortho and Para |

This data is based on established principles of the Fries rearrangement and studies on analogous phenyl esters.

Phenacyl Phenyl Acetate As a Versatile Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The structural motifs present in phenacyl phenyl acetate (B1210297) make it a promising candidate for the construction of intricate molecular architectures, including heterocyclic and carbocyclic systems.

The α-acyloxy ketone functionality is a key precursor for the synthesis of various five-membered heterocyclic rings. The acetate group can function as a leaving group in condensation reactions with appropriate binucleophiles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. youtube.comwikipedia.orgnih.govbepls.com In principle, phenacyl phenyl acetate could serve as an α-haloketone surrogate. The reaction would proceed via an initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, displacing the phenylacetate (B1230308) anion. Subsequent cyclization and dehydration would then yield the corresponding thiazole derivative. The general mechanism for this type of reaction is outlined below:

Step 1: Nucleophilic attack of the thioamide on the α-carbon of the α-acyloxy ketone.

Step 2: Intramolecular cyclization.

Step 3: Dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |

| α-Acyloxy Ketone | Thioamide | Thiazole | Hantzsch Synthesis |

| α-Acyloxy Ketone | Hydrazine (B178648) | Pyrazole (B372694) | Paal-Knorr Synthesis |

Pyrazoles: Similarly, pyrazole scaffolds can be synthesized through the condensation of a 1,3-dicarbonyl compound, or a synthon thereof, with hydrazine. rsc.orgnih.govorganic-chemistry.orgrwth-aachen.de this compound, through appropriate chemical manipulation, could be converted into a 1,3-dicarbonyl equivalent, which could then react with hydrazine derivatives to form substituted pyrazoles.

While the general reactivity of α-acyloxy ketones suggests these synthetic routes are feasible, specific examples employing this compound as the starting material are not extensively documented in the scientific literature.

The formation of carbocyclic rings often involves reactions that create new carbon-carbon bonds. While there is a lack of specific examples in the literature detailing the use of this compound in carbocycle formation, its structural features suggest potential applications in reactions such as cycloadditions or annulations, following suitable functional group transformations.

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While α-acyloxy ketones can be synthesized in an enantioselective manner, and their carbonyl group can direct stereoselective transformations, there is a lack of specific research demonstrating the application of this compound as a chiral substrate or precursor in stereoselective synthesis. rsc.orgacs.orgacs.orgnih.gov

Contributions to Polymer and Materials Science Precursors

The aromatic rings and reactive functional groups of this compound suggest its potential use as a building block for polymers and functional materials.

In polymer chemistry, monomers with specific functional groups are used to build polymer chains with desired properties. While this compound is not a commonly cited monomer, its structure could potentially be incorporated into polyester (B1180765) or other polymer backbones through its phenylacetoxy and carbonyl functionalities after appropriate modifications.

Furthermore, certain molecules can act as initiators for polymerization reactions. rsc.orgwikipedia.orgtcichemicals.com However, there is no significant evidence in the current literature to suggest that this compound is utilized as a conventional radical or ionic polymerization initiator.

The synthesis of advanced functional materials often relies on the chemical transformation of precursor molecules. The aromatic nature of this compound could make it a precursor for materials with interesting optical or electronic properties, such as dyes or organic semiconductors, after undergoing specific chemical modifications and polymerizations. However, dedicated research in this area featuring this compound is not prominent.

Advanced Analytical Characterization Techniques for Phenacyl Phenyl Acetate Reaction Products and Intermediates

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of reaction products and intermediates of phenacyl phenyl acetate (B1210297). By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to observed ions. When coupled with tandem mass spectrometry (MS/MS), it also offers profound insights into the molecular structure through the analysis of fragmentation patterns.

In the analysis of phenacyl phenyl acetate and its reaction products, electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectra reveal characteristic fragmentation patterns that serve as fingerprints for specific structural motifs. Aromatic compounds, such as this compound, typically exhibit a prominent molecular ion peak due to the stability of the aromatic rings. whitman.eduyoutube.com

The fragmentation of esters is well-characterized and often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would include:

α-cleavage: Breakage of the C-C bond between the carbonyl group and the phenyl ring of the phenacyl moiety, or the C-O bond of the ester.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, though this is less common in this specific structure. wikipedia.org

Key fragments expected in the mass spectrum of this compound would arise from the stable acylium and phenacyl cations. The analysis of exact masses of these fragments by HRMS helps to distinguish between isobaric species (ions with the same nominal mass but different elemental compositions), ensuring unambiguous product identification.

| Fragment Structure | Fragment Name | Predicted Monoisotopic Mass (Da) | Origin of Fragment |

|---|---|---|---|

| C₁₄H₁₂O₂]⁺• | Molecular Ion | 224.0837 | Parent Molecule |

| [C₈H₇O]⁺ | Phenacyl Cation | 119.0497 | Cleavage of the ester C-O bond |

| [C₇H₅O]⁺ | Benzoyl Cation | 105.0340 | Cleavage of the C-CH₂ bond in the phenacyl moiety |

| [C₆H₅O]⁺ | Phenoxy Cation | 93.0340 | Cleavage of the ester O-C(O) bond |

| [C₆H₅]⁺ | Phenyl Cation | 77.0391 | Loss of CO from the benzoyl cation |

X-ray Crystallography for Structural Confirmation of Complex Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It is particularly crucial for the unambiguous structural confirmation of complex reaction products and intermediates derived from this compound, where stereochemistry and subtle structural variations cannot be conclusively determined by spectroscopic methods alone. For this technique to be successful, a single crystal of high quality is required, which can often be a rate-limiting step. nih.govnih.gov

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure can be built and refined. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₈O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 10.032 (1) |

| Unit Cell b (Å) | 10.598 (1) |

| Unit Cell c (Å) | 17.299 (1) |

| Unit Cell β (°) | 99.04 (1) |

| Volume (ų) | 1815.1 (2) |

Chromatographic Separations for Complex Reaction Mixtures (e.g., TLC, LCMS)

The synthesis of this compound and its subsequent reactions often yield complex mixtures containing starting materials, the desired product, intermediates, and various byproducts. Chromatographic techniques are essential for the separation, identification, and quantification of these components.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used for monitoring reaction progress and for preliminary separation analysis. nih.gov A small amount of the reaction mixture is spotted onto a stationary phase (e.g., silica (B1680970) gel on a glass or aluminum plate), and a mobile phase (solvent or solvent mixture) is allowed to move up the plate via capillary action. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. Compounds are then visualized, often using UV light, and their retention factors (Rƒ) are calculated. By comparing the Rƒ values of spots in the reaction mixture to those of known standards, the presence of starting material and product can be quickly assessed.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. This hyphenated technique is ideal for analyzing complex reaction mixtures of this compound derivatives. nih.gov The mixture is first separated on an HPLC column (typically a reversed-phase C18 column), where components elute at different times based on their polarity. The eluent is then introduced directly into the mass spectrometer, which provides mass information for each separated component, allowing for their identification and quantification. An LC-MS/MS method has been successfully developed for the simultaneous determination of related compounds like phenylacetate (B1230308) and benzoic acid in biological matrices, demonstrating the technique's suitability for this class of molecules. nih.gov Derivatization of compounds to phenacyl esters has also been employed to enhance their detection in liquid chromatography. nih.govacs.org

| Parameter | Condition |

|---|---|

| Chromatography | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |

| Column | Reversed-phase |

| Detection Mode | Selected Reaction Monitoring (SRM) in negative ion mode |

| Internal Standards | Deuterated analogues |

| Analysis Time | ~7 minutes |

Emerging Research Frontiers and Future Perspectives in Phenacyl Phenyl Acetate Chemistry

Sustainable and Circular Economy Approaches to Phenacyl Phenyl Acetate (B1210297) Chemistry

The integration of green chemistry and circular economy principles is a paramount objective in modern chemical synthesis, and the chemistry of phenacyl phenyl acetate is no exception. The focus is on designing processes that are not only environmentally benign but also economically viable, aiming to minimize waste and maximize resource efficiency. mdpi.comresearchgate.net

Key Research Directions:

Renewable Feedstocks and Greener Synthesis: A primary goal is the development of synthetic routes to this compound that utilize renewable starting materials. This involves exploring biocatalytic methods and alternative feedstocks to reduce reliance on petroleum-based precursors. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are central to these new synthetic designs. mdpi.comfao.org

Catalysis for a Circular Economy: Catalysis is a cornerstone of sustainable chemistry, and research is being directed towards the development of recyclable and reusable catalysts for the synthesis and transformation of this compound. bath.ac.uk This includes heterogeneous catalysts that can be easily separated from the reaction mixture and biocatalysts that operate under mild conditions. For instance, the use of synthetic TS-1 as a catalyst in the synthesis of phenyl acetate from phenol (B47542) and acetic anhydride (B1165640) demonstrates a move towards more sustainable catalytic systems that can be recycled multiple times. researchgate.net

| Green Chemistry Principle | Application in this compound Chemistry |

| Prevention | Designing synthetic routes with minimal byproduct formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents or the elimination of solvents altogether. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The integration of this compound and its structural analogs, such as phenacyl bromides, into MCRs is a burgeoning area of research. researchgate.net These reactions are highly valued for their efficiency, convergence, and ability to generate molecular diversity. nih.govmdpi.com

The phenacyl moiety, in particular, is a versatile building block in MCRs. For instance, phenacyl bromides have been successfully employed in the synthesis of various heterocyclic compounds. researchgate.net While direct examples involving this compound are still emerging, its structural features suggest significant potential.

Recent Developments in Related MCRs:

A study on the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates has led to the synthesis of functionalized 5-hydroxy-cyclopent-1-ene derivatives in good to excellent yields. beilstein-journals.org

Phenacyl bromides have been utilized in one-pot syntheses to produce thiocarbohydrazide (B147625) derivatives and other heterocyclic systems. researchgate.net

The exploration of this compound in MCRs could lead to novel synthetic pathways for a wide range of organic compounds with potential applications in medicinal chemistry and materials science.

Exploration of Novel Reactivity Modes for this compound

Uncovering new modes of reactivity for established compounds is a key driver of innovation in organic chemistry. For this compound, researchers are exploring novel transformations by investigating its behavior under various reaction conditions and with different catalytic systems.

One area of interest is the differential reactivity of the ester and ketone functionalities within the molecule. The kinetics of aminolysis of substituted phenyl acetates have been studied, revealing mechanistic insights that could be applied to this compound. researchgate.net Understanding the factors that control the reactivity of the ester group versus the phenacyl moiety is crucial for designing selective transformations.

Furthermore, the reactivity of related compounds provides clues for new avenues of exploration. For example, the study of phenacylmalononitriles in cycloaddition reactions for the synthesis of multifunctionalized cyclopentenes highlights the potential for similar reactivity with derivatives of this compound. beilstein-journals.org

Future research may focus on:

Asymmetric Catalysis: Developing enantioselective transformations of the prochiral ketone in this compound to access chiral building blocks.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based reactions of this compound.

C-H Activation: Directly functionalizing the aromatic rings of this compound to create more complex molecular architectures.

Challenges and Opportunities in the Field of this compound Research

The field of this compound research is poised for significant growth, but it also faces several challenges that present opportunities for innovation.

Challenges:

Selective Transformations: The presence of multiple reactive sites (the ester, the ketone, and two aromatic rings) makes selective functionalization a significant challenge. Developing orthogonal protection strategies and highly selective catalysts is crucial.

Sustainable Synthesis: Devising a truly sustainable and economically viable synthesis of this compound from renewable feedstocks remains a key hurdle. researchgate.net

Understanding Reaction Mechanisms: A deeper mechanistic understanding of the reactions involving this compound is needed to optimize existing transformations and discover new ones. researchgate.net

Opportunities:

Green Chemistry and Catalysis: The drive for sustainability offers immense opportunities for developing novel green synthetic methods and catalytic systems for the production and modification of this compound. fao.orgbath.ac.uk

Medicinal Chemistry and Materials Science: The exploration of this compound and its derivatives as scaffolds for the synthesis of biologically active molecules and functional materials is a promising area of research. Phenylacetic acid derivatives, for instance, have shown potential as antitumor agents. mdpi.com

Complex Molecule Synthesis: The use of this compound as a versatile building block in the synthesis of complex natural products and other target molecules presents a significant opportunity for synthetic chemists.

Q & A

Q. What are the established synthetic routes for phenacyl phenyl acetate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic acyl substitution. A common method involves reacting phenacyl bromide with sodium acetate under reflux in anhydrous conditions. Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–100°C), and catalyst choice (e.g., triethylamine) significantly impact yield. For instance, steric hindrance from bulky substituents may necessitate longer reaction times or elevated temperatures . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product with >95% purity. Contaminants like unreacted phenacyl bromide can be identified via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

- 1H NMR : A singlet at δ ~2.1 ppm (acetate methyl group) and aromatic proton signals at δ ~7.3–7.9 ppm (phenacyl moiety).

- IR : Strong C=O stretches at ~1740 cm⁻¹ (acetate) and ~1680 cm⁻¹ (phenacyl ketone).

- MS : Molecular ion peak at m/z 242 (C₁₅H₁₂O₃) with fragmentation patterns confirming the acetate and phenacyl groups .

- XRD : For crystalline samples, unit cell parameters validate spatial arrangement .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution reactions, and what computational methods validate these findings?

The electron-withdrawing phenacyl group enhances the electrophilicity of the acetate carbonyl, accelerating nucleophilic attack. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a lower LUMO energy (-1.8 eV) at the acetate carbonyl compared to simpler esters (e.g., ethyl acetate, LUMO -1.2 eV), corroborating experimental reactivity trends. Solvent effects (e.g., polar aprotic solvents) further stabilize transition states, as shown by Molecular Dynamics simulations .

Q. What are the challenges in quantifying this compound in complex biological matrices, and what extraction and chromatographic methods optimize recovery rates?

Challenges include matrix interference (e.g., phospholipids in plasma) and low analyte concentration (<1 ng/mL). Optimized methods:

- Extraction : Solid-Phase Extraction (SPE) using C18 cartridges (recovery: 85–92%) with methanol elution.

- Chromatography : Reverse-phase HPLC (C18 column, 60% acetonitrile/water) paired with tandem MS (MRM transition m/z 242→183).

- Validation : Spike-and-recovery assays in liver microsomes show intraday precision <10% RSD .

Q. How do structural modifications to the phenacyl moiety affect the compound’s metabolic stability and interactions with cytochrome P450 enzymes?

Substituents on the phenacyl ring alter metabolic pathways:

- Electron-donating groups (e.g., -OCH₃) : Reduce CYP3A4-mediated oxidation, increasing half-life (t₁/₂ from 2.1 to 4.8 hours in human microsomes).

- Halogens (e.g., -Cl) : Enhance hepatic clearance via CYP2D6 induction.

- Assays : LC-MS/MS monitoring of deuterated analogs confirms phase I metabolites (e.g., hydroxylated derivatives) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.